molecular formula C7H8N4S B3364521 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 1159942-71-8

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B3364521
CAS RN: 1159942-71-8
M. Wt: 180.23 g/mol
InChI Key: NKIPKFWIXYDXIL-UHFFFAOYSA-N
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Description

The compound “4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine” is a derivative of the compound "(4-methyl-1,3-thiazol-2-yl)methanamine" . The latter has a molecular formula of C5H8N2S and a molecular weight of 128.19542 .


Synthesis Analysis

While specific synthesis methods for “4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine” were not found, there are synthesis methods available for related compounds. For example, a series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives have been synthesized .


Molecular Structure Analysis

The molecular structure of the related compound “(4-methyl-1,3-thiazol-2-yl)methanamine” consists of a thiazole ring with a methyl group and a methanamine group attached .

Scientific Research Applications

Synthesis of Antimicrobial Agents

  • The compound has been utilized in the synthesis of antimicrobial agents. For instance, Abdelhamid et al. (2010) synthesized derivatives containing the thiazole moiety, which were tested for antimicrobial activity against different microorganisms (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Apoptosis Inducers and Anti-Infective Agents

  • Compounds derived from 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have been synthesized as apoptosis inducers and anti-infective agents. Bansal et al. (2020) reported on the synthesis of N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, demonstrating cytotoxic activities and anti-infective properties (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Synthesis of Functionalized Derivatives

  • El‐Mekabaty, Mesbah, and Fadda (2017) described the synthesis of functionalized indole-3-yl pyrazole derivatives starting from a compound related to 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine. These compounds have potential pharmaceutical interest (El‐Mekabaty, Mesbah, & Fadda, 2017).

Antitumor, Antifungal, and Antibacterial Agents

Synthesis of Pyrazolo Derivatives with Fungicidal Activity

  • Yao Wei (2009) synthesized 4-methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides with notable fungicidal activity against several pathogens (Wei, 2009).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway .

Mode of Action

It is believed to interact with its target, glucokinase, and potentially modulate its activity . The modulation of Glucokinase activity can have significant effects on glucose metabolism, which could have downstream effects on various cellular processes .

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway, a crucial process for cellular energy production. By modulating Glucokinase activity, the compound can influence the rate of glucose metabolism, which can have downstream effects on cellular energy levels and other metabolic processes .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its modulation of Glucokinase activity and subsequent effects on glucose metabolism . Changes in glucose metabolism can affect various cellular processes, including energy production, cell growth, and cell survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-12-7(10-4)5-2-9-11-6(5)8/h2-3H,1H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPKFWIXYDXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262950
Record name 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

CAS RN

1159942-71-8
Record name 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159942-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-2-thiazolyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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